molecular formula C12H18ClN5O2 B2615899 Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate CAS No. 2377031-14-4

Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate

Cat. No. B2615899
CAS RN: 2377031-14-4
M. Wt: 299.76
InChI Key: RBJCJKPYYUQIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Synthesis of Biologically Active Compounds

This compound can be used as a precursor in the synthesis of biologically active natural products . For example, it can be used to synthesize Indiacens A and B, which are natural prenyl indole derivatives . These derivatives have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Antibacterial Applications

The compound has potential antibacterial applications . It can be evaluated for its antimicrobial activity against various bacterial strains, such as E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria , and even against fungi .

Antifungal Applications

In addition to its antibacterial properties, the compound can also be evaluated for its antifungal properties . It can be tested against various fungal strains, such as C. albicans .

Use in Chemical Reactions

“Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate” can be used in various chemical reactions. For instance, it can be used in the Horner–Wadsworth–Emmons olefination , a reaction that is used to prepare alkenes from aldehydes or ketones.

Synthesis of Indole Derivatives

The compound can be used in the synthesis of indole derivatives . Indole derivatives are significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi .

Use in Protodeboronation Reactions

The compound can be used in protodeboronation reactions . Paired with a Matteson–CH2–homologation, this allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

properties

IUPAC Name

tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN5O2/c1-12(2,3)20-11(19)18-5-4-8(6-18)16-10-15-7-14-9(13)17-10/h7-8H,4-6H2,1-3H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJCJKPYYUQIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate

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